molecular formula C7H13NO2 B1500873 Ethyl 2-(2-methylaziridin-1-yl)acetate

Ethyl 2-(2-methylaziridin-1-yl)acetate

Cat. No. B1500873
M. Wt: 143.18 g/mol
InChI Key: GJYRDULKNWWDEW-UHFFFAOYSA-N
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Patent
US07517532B2

Procedure details

To a cold (−78° C.) solution of 2-methylaziridine (5.6 g, 99 mmol) and N,N-diisopropylethylamine (18.8 mL, 108 mmol) in dichloromethane (250 mL) under an atmosphere of nitrogen, ethyl bromoacetate (10 mL, 90 mmol) was added over a period of 1 h. The resultant mixture was allowed to slowly warm up and stirred at room temperature overnight. The resultant mixture was concentrated under vacuum, and the residue was suspended in chloroform. A stream of anhydrous ammonia gas was bubbled into the mixture with stirring for a period of 15 min. The resultant suspension was filtered, and the filtrate concentrated under vacuum. The residue was further treated with anhydrous diethyl ether and the milky solution filtered through a pad of Celite. The filtrate was concentrated under vacuum, and the residue subjected to distillation under reduced pressure (bp ˜60° C., 18 torr) to provide the title compound as colorless oil.
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:4][NH:3]1.C(N(CC)C(C)C)(C)C.Br[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]>ClCCl>[CH3:1][CH:2]1[CH2:4][N:3]1[CH2:15][C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
CC1NC1
Name
Quantity
18.8 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
10 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to slowly warm up
CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
A stream of anhydrous ammonia gas was bubbled into the mixture
STIRRING
Type
STIRRING
Details
with stirring for a period of 15 min
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The resultant suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was further treated with anhydrous diethyl ether
FILTRATION
Type
FILTRATION
Details
the milky solution filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under vacuum
DISTILLATION
Type
DISTILLATION
Details
the residue subjected to distillation under reduced pressure (bp ˜60° C., 18 torr)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1N(C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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